molecular formula C13H10BrF2NO B2737728 4-Bromo-2-{[(3,5-difluorophenyl)amino]methyl}phenol CAS No. 1232791-66-0

4-Bromo-2-{[(3,5-difluorophenyl)amino]methyl}phenol

Cat. No.: B2737728
CAS No.: 1232791-66-0
M. Wt: 314.13
InChI Key: FRUYGPIZIWHCIJ-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

4-Bromo-2-{[(3,5-difluorophenyl)amino]methyl}phenol can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Bromo-2-{[(3,5-difluorophenyl)amino]methyl}phenol is widely used in scientific research, particularly in the following areas:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into potential therapeutic applications, including its role as an inhibitor of specific enzymes or pathways.

    Industry: Limited industrial applications, primarily focused on research and development.

Mechanism of Action

The mechanism of action for 4-Bromo-2-{[(3,5-difluorophenyl)amino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation . The exact pathways and molecular targets can vary depending on the specific application and research focus.

Comparison with Similar Compounds

4-Bromo-2-{[(3,5-difluorophenyl)amino]methyl}phenol can be compared to other similar compounds, such as:

    4-Bromo-2-{[(3,5-difluorobenzyl)amino]methyl}phenol: Similar structure but with a benzyl group instead of a phenyl group.

    4-Bromo-2,6-difluorophenol: Lacks the amino and methyl groups, making it less complex.

    4-Bromo-3,5-difluoroanisole: Contains a methoxy group instead of a hydroxyl group .

Properties

IUPAC Name

4-bromo-2-[(3,5-difluoroanilino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrF2NO/c14-9-1-2-13(18)8(3-9)7-17-12-5-10(15)4-11(16)6-12/h1-6,17-18H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRUYGPIZIWHCIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CNC2=CC(=CC(=C2)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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